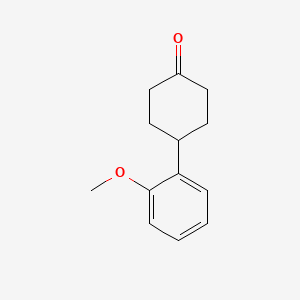
4-(2-Methoxyphenyl)cyclohexan-1-one
概要
説明
4-(2-Methoxyphenyl)cyclohexan-1-one: is an organic compound with the molecular formula C13H16O2 . It is a derivative of cyclohexanone, where a methoxyphenyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)cyclohexan-1-one typically involves the Friedel-Crafts acylation of 2-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:
Reagents: 2-methoxybenzene, cyclohexanone, aluminum chloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 4-(2-Methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones
Reduction: Alcohols
Substitution: Halogenated derivatives
科学的研究の応用
4-(2-Methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical effects.
類似化合物との比較
- 4-(4-Methoxyphenyl)cyclohexanone
- 2-(3-Methoxyphenyl)cyclohexanone
- 2-(4-Methoxyphenyl)cyclohexanone
Comparison: 4-(2-Methoxyphenyl)cyclohexan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
CAS番号 |
40505-51-9 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3 |
InChIキー |
YWBVMKOZLKYKIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCC(=O)CC2 |
正規SMILES |
COC1=CC=CC=C1C2CCC(=O)CC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














